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Compound of Interest

Compound Name: Sifuvirtide

Cat. No.: B10832413

An In-depth Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, design, mechanism
of action, and preclinical/clinical evaluation of Sifuvirtide, a potent, next-generation HIV-1
fusion inhibitor.

Introduction: The Challenge of HIV-1 Entry Inhibition

The entry of Human Immunodeficiency Virus Type 1 (HIV-1) into host cells is a complex, multi-
step process mediated by the viral envelope glycoprotein (Env) complex, comprised of gp120
and gp41 subunits. This process represents a critical target for antiretroviral therapy. Fusion
inhibitors are a class of antiretroviral drugs that block the conformational changes in gp41
required for the fusion of the viral and cellular membranes, thereby preventing viral entry.

Enfuvirtide (T20), the first clinically approved HIV-1 fusion inhibitor, demonstrated the viability of
this therapeutic strategy. However, its clinical utility is hampered by a low genetic barrier to
resistance and the need for twice-daily injections.[1][2] This spurred the development of next-
generation fusion inhibitors with improved potency, broader activity against resistant strains,
and more favorable pharmacokinetic profiles. Sifuvirtide (SFT) emerged from these efforts as
a promising candidate.[1]

Discovery and Rational Design of Sifuvirtide
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Sifuvirtide was rationally designed based on the three-dimensional structure of the HIV-1 gp41l
fusogenic core conformation.[1] The design strategy aimed to improve upon the first-generation
inhibitor, Enfuvirtide (T20).

The gp41 protein contains two key helical regions: the N-terminal heptad repeat (NHR) and the
C-terminal heptad repeat (CHR). During viral fusion, these regions interact to form a stable six-
helix bundle (6-HB), which brings the viral and cellular membranes into close proximity for
fusion.[3][4]

Sifuvirtide, a 36-amino acid synthetic peptide, was engineered based on the C34 peptide, a
segment of the CHR.[3][5] Key modifications were introduced to enhance its binding affinity and
stability:

« Introduction of Salt Bridges: Charged glutamic acid and lysine residues were strategically
placed at solvent-accessible sites to form intra- and inter-helical salt bridges, stabilizing the
helical conformation of the peptide.[3][4]

o Enhanced NHR Binding: The residues responsible for binding to the hydrophobic grooves of
the NHR trimer were maintained and optimized.[3]

o Pocket-Binding Domain (PBD): Unlike T20, Sifuvirtide's design incorporates a pocket-
binding domain that interacts with a conserved hydrophobic pocket on the NHR, contributing
to its high potency.[6]

e N-terminal Serine: A serine residue was added to the N-terminus to increase helical stability.

[3]

e Threonine Substitution: An glutamic acid at position 119 was replaced with threonine to
enhance binding to the NHR pocket.[3]

These modifications resulted in a peptide with significantly improved binding stability and
antiviral activity compared to Enfuvirtide.[3]

Mechanism of Action

Sifuvirtide acts as a competitive inhibitor of HIV-1 fusion. It mimics the CHR region of gp41
and binds with high affinity to the NHR region of the viral gp41 in its pre-hairpin intermediate
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state.[4] This binding event physically obstructs the interaction between the viral NHR and CHR
regions, thereby preventing the formation of the critical six-helix bundle.[1][3] By blocking this
final conformational change, Sifuvirtide effectively halts the membrane fusion process and
prevents the entry of the viral capsid into the host cell.[7]

Sifuvirtide binds to NHR,
W blocking 6-HB formation

Click to download full resolution via product page
Diagram 1: Mechanism of HIV-1 Fusion and Inhibition by Sifuvirtide.

Quantitative Data
In Vitro Antiviral Activity

Sifuvirtide has demonstrated potent inhibitory activity against a broad range of HIV-1 isolates,
including various subtypes and strains resistant to other antiretroviral drugs.

Table 1: Inhibitory Activity of Sifuvirtide against Diverse HIV-1 Pseudoviruses
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HIV-1 Subtype Sifuvirtide Mean ICso (nM) T20 Mean ICso (nM)
Subtype A 1.81 13.86

Subtype B 10.35 189.20

Subtype C 3.84 57.41

Data from reference[4]

Table 2: Comparative Efficacy against Wild-Type and Enfuvirtide-Resistant HIV-1 Strains

. Sifuvirtide ICso Enfuvirtide (T20) Fold Difference
HIV-1 Strain
(nM) ICs0 (NM) (T20/SFT)
HIV-1 llIB (X4, Wild-
0.8 1.9 24
type)
HIV-1 Bal (R5, Wild-
0.7 15 2.1
type)
NL4-3V38A (T20-
] 29 45.1 15.6
resistant)
NL4-3V38A/N42D
12.3 181.2 14.7

(T20-resistant)

Data from reference[6]

Clinical Pharmacokinetics

Phase la clinical studies involving healthy volunteers have provided initial data on the safety

and pharmacokinetic profile of Sifuvirtide.

Table 3: Pharmacokinetic Properties of Sifuvirtide (Phase la)
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Administration Decay Half-life (hours)
Single Dose 20.0+£8.6
Multiple Doses 26.0x7.9

Data from reference[1]

Resistance Profile

While Sifuvirtide is effective against many T20-resistant strains, in vitro studies have identified
mutations that can confer resistance to Sifuvirtide. These mutations are primarily located in
the N-terminal heptad repeat region of gp41.[8]

Key resistance-associated substitutions include V38A, A471, and Q52R in the NHR.[3][9] A
secondary mutation, N126K in the CHR, has also been observed.[3][8] Interestingly, some
Sifuvirtide-resistant mutants exhibit cross-resistance to Enfuvirtide.[10] The development of
modified versions of Sifuvirtide, such as MTSFT which incorporates an "M-T hook" structure,
has shown promise in overcoming this resistance.[9][11]

Experimental Protocols
HIV-1 Env-Mediated Cell-Cell Fusion Assay

This assay quantifies the ability of a compound to inhibit the fusion of cells expressing the HIV-
1 Env glycoprotein with cells expressing CD4 and a coreceptor (CXCR4 or CCR5).

Methodology:
e Cell Lines:

o Effector cells (e.g., H9/IIIB) chronically infected with an HIV-1 strain, expressing Env on
their surface.

o Target cells (e.g., MT-2) expressing CD4 and the appropriate coreceptors.

e Procedure:
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o Effector and target cells are co-cultured in the presence of varying concentrations of the
inhibitor (e.g., Sifuvirtide).

o Fusion between the cells leads to the formation of multinucleated giant cells (syncytia).

o After a defined incubation period (e.g., 24 hours), the number of syncytia is quantified
under a microscope.

o Data Analysis:

o The concentration of the inhibitor that reduces the number of syncytia by 50% (ICso) is
calculated.
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Diagram 2: Experimental Workflow for HIV-1 Env-Mediated Cell-Cell Fusion Assay.

Single-Round Viral Infectivity Assay

This assay measures the inhibition of viral entry using pseudoviruses that are capable of only a

single round of infection.

Methodology:
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Pseudovirus Production:

o Co-transfect producer cells (e.g., 293T) with an Env-deficient HIV-1 backbone plasmid
(containing a reporter gene like luciferase or GFP) and a plasmid expressing the desired
HIV-1 Env glycoprotein.

Infection:

o Harvest the pseudovirus-containing supernatant.

o Incubate target cells (e.g., TZM-bl) with the pseudovirus in the presence of serial dilutions
of Sifuvirtide.

Readout:

o After a set incubation period (e.g., 48-72 hours), measure the reporter gene expression
(e.g., luciferase activity).

Data Analysis:

o The ICso is determined as the concentration of Sifuvirtide that reduces reporter gene
expression by 50% compared to the no-drug control.

Six-Helix Bundle (6-HB) Formation Assay

This biophysical assay assesses the ability of an inhibitor to block the interaction between the
NHR and CHR peptides of gp41.

Methodology:

e Reagents:
o Synthetic NHR peptide (e.g., N36).
o Synthetic CHR peptide (e.g., C34).

e Procedure:
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o Mix the NHR and CHR peptides. The formation of the stable 6-HB can be detected by
methods such as circular dichroism (CD) spectroscopy, which shows a characteristic
alpha-helical spectrum, or by native polyacrylamide gel electrophoresis (N-PAGE), where
the 6-HB complex migrates as a distinct band.

o To test inhibition, the NHR peptide is pre-incubated with varying concentrations of
Sifuvirtide before the addition of the CHR peptide.

e Analysis:

o The prevention of the 6-HB formation is observed as a decrease in the CD signal or the
disappearance of the 6-HB band on the gel.

Conclusion

Sifuvirtide represents a significant advancement in the development of HIV-1 fusion inhibitors.
Its rational design has resulted in a potent peptide with broad activity against diverse HIV-1
strains, including those resistant to the first-generation inhibitor, Enfuvirtide. Clinical data,
though early, suggests a favorable pharmacokinetic profile allowing for less frequent dosing.
The detailed understanding of its mechanism of action and resistance pathways provides a
solid foundation for its clinical development and for the design of future generations of HIV
entry inhibitors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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